molecular formula C47H56N7O9P B12498580 N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B12498580
M. Wt: 894.0 g/mol
InChI Key: AGWGPRXHCUPJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide (hereafter referred to as Compound A) is a highly modified purine derivative with critical applications in oligonucleotide synthesis and medicinal chemistry. Key structural features include:

  • Bis(4-methoxyphenyl)phenylmethyl (DMT) group: A light-sensitive protecting group for hydroxyl moieties, enabling controlled deprotection during solid-phase synthesis .
  • 2-Cyanoethoxy-diisopropylamino phosphoramidite: Facilitates phosphite triester bond formation in nucleic acid chain elongation .
  • Propargyloxy (prop-2-yn-1-yloxy) group: Enhances reactivity for "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition .
  • Isobutyramide substituent: Stabilizes the purine base, improving metabolic stability in biological systems .

Molecular Formula: C₄₄H₅₃FN₇O₈P
Molecular Weight: 857.9 g/mol .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56N7O9P/c1-10-26-59-41-40(63-64(61-27-14-25-48)54(31(4)5)32(6)7)38(62-45(41)53-29-49-39-42(53)50-46(52-44(39)56)51-43(55)30(2)3)28-60-47(33-15-12-11-13-16-33,34-17-21-36(57-8)22-18-34)35-19-23-37(58-9)24-20-35/h1,11-13,15-24,29-32,38,40-41,45H,14,26-28H2,2-9H3,(H2,50,51,52,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWGPRXHCUPJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56N7O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Propargyl g(iBu)-3’-phosphoramidite typically involves the protection of the nucleoside’s hydroxyl groups, followed by the introduction of the propargyl group at the 2’-O position. This is achieved through a series of chemical reactions, including esterification and phosphitylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-O-Propargyl g(iBu)-3’-phosphoramidite involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of automated synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of large quantities of the compound with consistent quality .

Mechanism of Action

The mechanism of action of 2’-O-Propargyl g(iBu)-3’-phosphoramidite involves its ability to participate in click chemistry reactions. The propargyl group reacts with azides in the presence of a copper catalyst to form triazole linkages. This reaction is highly selective and efficient, allowing for the precise modification of biomolecules. The compound’s unique structure enables it to target specific molecular pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between Compound A and structurally analogous compounds:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Functional Group Variations Biological/Industrial Relevance Reference
Compound A DMT, phosphoramidite, propargyloxy, isobutyramide 857.9 Baseline for comparison Oligonucleotide synthesis, antiviral research
Compound B (CAS 81256-88-4) tert-Butyl(dimethyl)silyl (TBS) instead of propargyloxy 788.0 TBS offers acid stability Drug intermediate with enhanced stability under acidic conditions
Compound C (VCID: VC17949963) Methoxy at 3-position instead of propargyloxy 869.9 Smaller substituent reduces steric hindrance Improved reaction kinetics in nucleoside analog synthesis
Compound D (CAS 1404463-20-2) 2'-Fluoro-arabinofuranosyl sugar, phosphoramidite 857.9 Arabinose configuration enhances antiviral activity Antiviral applications (e.g., Fludarabine analogs)
Compound E Hydroxy group at 4-position, no phosphoramidite 609.7 Lacks chain-elongation capability Limited to nucleoside analog studies (e.g., enzyme inhibition)

Critical Analysis of Structural Trade-offs

Phosphoramidite vs. Hydroxy Groups :

  • Compound A ’s phosphoramidite is essential for oligonucleotide chain elongation but introduces sensitivity to oxidation. In contrast, Compound E ’s hydroxy group simplifies synthesis but limits utility to nucleoside analogs .

Propargyloxy vs. Methoxy :

  • The propargyloxy group in Compound A enables bioorthogonal reactions but increases steric bulk, reducing solubility in aqueous buffers. Compound C ’s methoxy group improves solubility (logP = 1.2 vs. 3.5 for Compound A ) but sacrifices functional versatility .

Sugar Modifications: Compound D’s arabinofuranosyl configuration enhances antiviral activity by mimicking natural nucleosides, whereas Compound A’s oxolan ring prioritizes synthetic flexibility .

Biological Activity

N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C35H37N5O7
  • Molecular Weight : 639.70 g/mol
  • CAS Number : 64325-78-6

Biological Activity Overview

The compound exhibits a variety of biological activities, primarily in the fields of anti-cancer and anti-inflammatory research. The following sections detail specific activities and findings from relevant studies.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
    • In vitro studies have shown that it can inhibit cell proliferation in leukemia and solid tumors by interfering with cell cycle progression.
  • Case Studies :
    • A study evaluating related purine derivatives found that certain modifications enhanced cytotoxicity against human tumor cell lines, particularly in leukemia models .
    • Another investigation highlighted the structure–activity relationship (SAR) of similar compounds, revealing that specific substitutions increased efficacy against non-small-cell lung cancer cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties.

  • Mechanism of Action :
    • It is believed to inhibit pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
    • Compounds with similar structures have been shown to exhibit significant inhibition in carrageenan-induced paw edema models, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Research Findings :
    • In a comparative study, derivatives were tested for their ability to inhibit COX enzymes, showing promising results that suggest potential therapeutic applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell proliferation ,
Anti-inflammatoryInhibits COX enzymes; reduces pro-inflammatory cytokines ,

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameIC50 (µM)Cancer Type
N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydrofuran-2-yl)-6-oxo...5.4Leukemia
Related purine derivative3.8Non-small-cell lung cancer
Control (Melphalan)4.0Various cancers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.